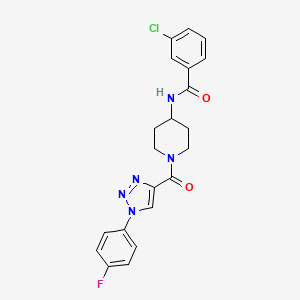

![molecular formula C25H29ClN4OS B2634903 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 1189502-76-8](/img/structure/B2634903.png)

2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

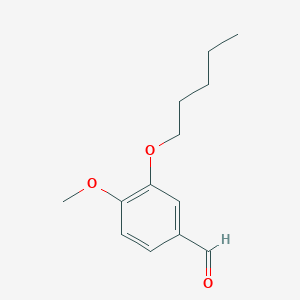

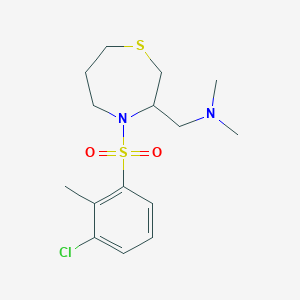

The compound is a complex organic molecule with several functional groups. It contains a spiro[4.5]decane moiety, which is a type of bicyclic compound where the two rings share only one atom . It also has a triaza (three nitrogen atoms) group, a thio (sulfur) group, and a chlorophenyl (a benzene ring with a chlorine atom) group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The spirodecane core might be formed through a cyclization reaction, while the triaza group could be introduced through a series of nitrogen addition reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spirodecane core would likely impart a rigid, three-dimensional structure to the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the thio group might be susceptible to oxidation, while the chlorophenyl group could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a chlorophenyl group might increase its lipophilicity, while the triaza group could potentially form hydrogen bonds .Applications De Recherche Scientifique

Scientific Research Applications

Ligand-Receptor Interaction Studies : Research on derivatives similar to the queried compound focuses on ligand-receptor interactions, particularly targeting the ORL1 (orphanin FQ/nociceptin) receptor. Compounds like 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one exhibit high affinity for the human ORL1 receptor, suggesting potential as therapeutic agents targeting neurological pathways (Röver et al., 2000).

Antimicrobial Activity : Several studies have synthesized novel triazole and thiazolidinone derivatives to investigate their antimicrobial activities. For instance, new triazole derivatives have been evaluated against various Candida species and pathogenic bacteria, showing potent antimicrobial properties (Altıntop et al., 2011). This highlights the potential of such compounds in developing new antimicrobial agents.

Antiviral and Antitumor Applications : Spirothiazolidinone derivatives have been explored for their antiviral activities, particularly against influenza A/H3N2 virus and human coronavirus 229E, indicating the scaffold's versatility for creating antiviral molecules (Apaydın et al., 2020). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been screened for antitumor activity, showcasing the significant anticancer potential against various cancer cell lines (Yurttaş et al., 2015).

Analgesic and Anti-inflammatory Activities : The synthesis of quinazolinyl acetamides and their evaluation for analgesic and anti-inflammatory activities reveal compounds with potent effects, suggesting the therapeutic potential of such derivatives in managing pain and inflammation (Alagarsamy et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29ClN4OS/c1-3-18-5-11-21(12-6-18)27-22(31)17-32-24-23(19-7-9-20(26)10-8-19)28-25(29-24)13-15-30(4-2)16-14-25/h5-12H,3-4,13-17H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNSPNZPTVYTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)CC)N=C2C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 2-methylbenzoate](/img/structure/B2634831.png)

![5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2634835.png)

![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)

![N-butyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2634839.png)